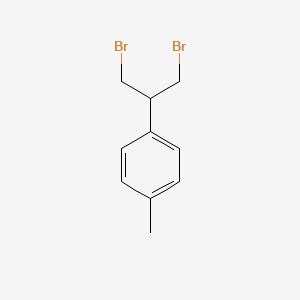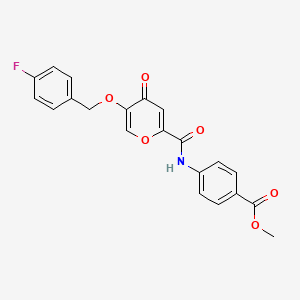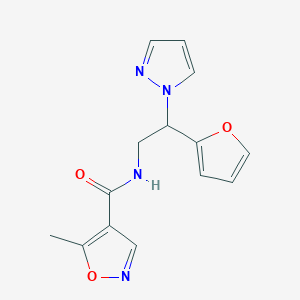
1-(2-Cyanopropyl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyanopropyl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Spectroscopic Studies
1-(2-Cyanopropyl)piperidine-3-carboxylic acid and its derivatives are extensively studied in structural chemistry. For instance, the diastereomeric complex of (R/S)-piperidine-3-carboxylic acid with (2R,3R)-tartaric acid has been characterized through X-ray analysis, FTIR, NMR spectroscopies, and DFT calculations. These studies provide insights into the molecular structure, chemical properties, and potential applications in material science (Bartoszak-Adamska et al., 2011).
Inhibitors in Medicinal Chemistry
Compounds containing this compound have been found effective as inhibitors of matrix metalloproteinases (MMPs). These inhibitors demonstrate low nanomolar potency and selectivity, hinting at their potential in therapeutic applications, particularly in treating conditions involving MMPs (Pikul et al., 2001).
Synthesis and Theoretical Studies
The synthesis and theoretical studies of derivatives of this compound, such as nipecotic acid, have been explored. These studies include the formation of hydrogen-bonded complexes, which are significant in understanding the chemical behavior and potential applications in synthesis and catalysis (Anioła et al., 2016).
Catalysis
Derivatives of this compound have been used in the synthesis of various organic compounds. For example, Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles were used as catalysts in the synthesis of certain organic compounds, demonstrating the potential of these derivatives in facilitating chemical reactions (Ghorbani‐Choghamarani & Azadi, 2015).
Organic Synthesis
The compound and its derivatives are used in the organic synthesis of various heterocyclic compounds. This includes the synthesis of piperidines and pyrrolidines, which are crucial in the development of pharmaceuticals and other organic materials (Boto et al., 2001).
Electrochemical Studies
The electrochemical properties of nitriles of this compound derivatives have been studied, revealing their potential in electrochemical applications, particularly in the context of cardiovascular activity (Krauze et al., 2004).
Safety and Hazards
Direcciones Futuras
While specific future directions for “1-(2-Cyanopropyl)piperidine-3-carboxylic acid” were not found, piperidine derivatives are important for designing drugs and play a significant role in the pharmaceutical industry . Thus, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Relevant Papers The paper “Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications” provides a comprehensive review of the synthesis and applications of piperidine derivatives . It covers recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Propiedades
IUPAC Name |
1-(2-cyanopropyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-8(5-11)6-12-4-2-3-9(7-12)10(13)14/h8-9H,2-4,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBUXOUCINMUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC(C1)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
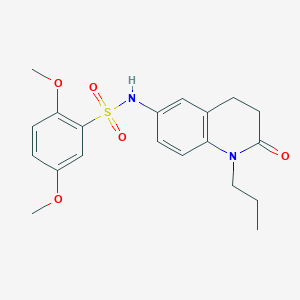


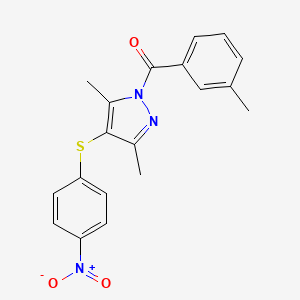
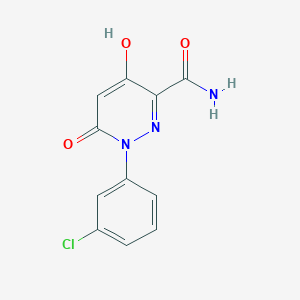
![3-allyl-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480650.png)
![3-[4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]-1-methyl-N-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2480651.png)
